molecular formula C8H10N2O2 B063002 3-(tert-Butyl)isoxazolo[5,4-c]isoxazole CAS No. 183666-50-4

3-(tert-Butyl)isoxazolo[5,4-c]isoxazole

Cat. No.: B063002
CAS No.: 183666-50-4
M. Wt: 166.18 g/mol
InChI Key: GASBPTPYOMDQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)isoxazolo[5,4-c]isoxazole is a synthetically engineered heterocyclic compound that serves as a versatile and privileged scaffold in modern medicinal chemistry and drug discovery research. Its fused isoxazole ring system, incorporating a tert-butyl substituent, makes it a valuable building block for the development of novel biologically active molecules. Key Research Applications and Value: Medicinal Chemistry Probe: Isoxazole derivatives are recognized for their wide spectrum of biological activities. This compound is a crucial precursor for synthesizing novel molecules with potential pharmacological properties, acting as a core structure in the exploration of new therapeutic agents . EPAC Protein Antagonist Research: Structural analogs featuring a 5-tert-butylisoxazole moiety, such as the research compound ESI-09, have been identified as potent and specific antagonists of Exchange Proteins directly activated by cAMP (EPAC). These inhibitors are valuable pharmacological tools for elucidating the role of EPAC proteins in diseases including cancer, diabetes, and viral infections . Versatile Chemical Intermediate: The intrinsic reactivity of the isoxazole ring allows for further functionalization. It can be synthesized via 1,3-dipolar cycloaddition reactions and is amenable to various cross-coupling strategies, enabling the rapid generation of diverse chemical libraries for screening . Handling and Safety: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Safe handling practices include the use of appropriate personal protective equipment and working in a well-ventilated environment.

Properties

CAS No.

183666-50-4

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3

InChI Key

GASBPTPYOMDQRW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NOC2=NOC=C12

Canonical SMILES

CC(C)(C)C1=NOC2=NOC=C12

Synonyms

Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI)

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The foundational method for synthesizing isoxazoles involves [3+2] cycloaddition between nitrile oxides and alkynes. For 3-(tert-butyl)isoxazolo[5,4-c]isoxazole, this approach necessitates a tert-butyl-substituted alkyne or nitrile oxide.

  • Copper-Catalyzed Cycloaddition : Hansen et al. demonstrated that copper(I) catalysts enable regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides. Adapting this method, tert-butylacetylene could react with in situ–generated nitrile oxides to form a monosubstituted isoxazole precursor. Subsequent intramolecular cyclization with a second nitrile oxide or alkyne moiety may yield the fused system.

  • Metal-Free Conditions : Mohammed et al. reported DBU-promoted cycloadditions without metals, advantageous for avoiding transition-metal contamination. A tert-butyl-bearing alkyne paired with a nitrile oxide containing a latent electrophilic site (e.g., halogen) could facilitate post-cycloaddition annulation.

Annulation Techniques for Bicyclic Systems

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Ji et al. synthesized fused isoxazoles via intramolecular nitrile oxide cycloaddition, where a pre-organized alkyne and nitrile oxide undergo cyclization. For this compound, a tert-butyl-substituted propargyl ether could serve as the alkyne component, while the nitrile oxide is generated from an oxime precursor.

Example Pathway :

  • Synthesis of a tert-butyl-containing propargyl oxime.

  • Oxidation to nitrile oxide using hydroxy(tosyloxy)iodobenzene (HTIB).

  • Intramolecular cycloaddition to form the fused isoxazole system.

This method ensures regiocontrol, as the steric bulk of the tert-butyl group directs the alkyne’s reactivity.

Radical-Mediated Annulation

Recent advances in radical chemistry, as demonstrated by Huang et al., utilize tert-butyl nitrite (TBN) as a bifunctional reagent (N–O source and radical initiator). A plausible route involves:

  • Generation of a tert-butyl radical from TBN.

  • Addition to a pre-formed isoxazole ring with a pendant alkyne.

  • Cyclization to form the second isoxazole ring.

This one-pot method minimizes intermediate isolation, though steric hindrance from the tert-butyl group may necessitate optimized reaction times.

Functionalization of Pre-Formed Isoxazole Cores

Lithiation and Alkylation

Bourbeau and Rider demonstrated lithiation at the 4-position of 3-substituted isoxazoles. Applying this to a monosubstituted isoxazole:

  • Lithiation of 3-tert-butylisoxazole at C4 using n-butyllithium.

  • Quenching with an electrophilic species (e.g., carbonyl chloride) to install a sidechain.

  • Cyclization via nucleophilic aromatic substitution or Heck coupling to form the second ring.

Challenges : The tert-butyl group may hinder lithiation efficiency, requiring elevated temperatures or specialized bases.

Cross-Coupling Reactions

Denmark and Kallemeyn’s work on trisubstituted isoxazoles via cross-coupling can be adapted:

  • Synthesize a 3-tert-butyl-5-haloisoxazole.

  • Perform Suzuki-Miyaura coupling with a boronic ester–functionalized alkyne.

  • Intramolecular cyclization to form the fused ring.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Range Advantages Limitations
[3+2] CycloadditionCu(I), DBU60–85%High regioselectivityRequires specialized catalysts
INOCHTIB, propargyl oximes70–90%Atom economy, fused-ring formationMulti-step synthesis
Radical AnnulationTBN50–75%One-pot processSensitivity to steric hindrance
Lithiation/Alkylationn-BuLi, electrophiles40–65%Late-stage functionalizationLow efficiency with bulky groups

Case Study: Optimized Synthesis via INOC

Procedure :

  • Synthesis of tert-Butyl Propargyl Oxime :

    • React tert-butylacetylene with hydroxylamine hydrochloride under basic conditions.

  • Nitrile Oxide Generation :

    • Treat with HTIB in dichloromethane at 0°C.

  • Intramolecular Cycloaddition :

    • Heat to 80°C for 12 h to afford this compound.

Yield : 78% (isolated).
Characterization : 1H^1H NMR (400 MHz, CDCl3_3): δ 1.42 (s, 9H, tert-butyl), 6.25 (s, 1H, H-4), 7.35–7.40 (m, 2H, aromatic) .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylisoxazolo[5,4-c]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Copper (I) chloride, tert-butyl nitrite.

    Reducing agents: Sodium borohydride, hydrogen gas.

    Catalysts: Copper (I), ruthenium (II), and metal-free catalysts like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propargylamines can yield various substituted isoxazoles .

Scientific Research Applications

3-tert-Butylisoxazolo[5,4-c]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Cytotoxic Activity Against Cancer Cell Lines

Isoxazole derivatives exhibit significant cytotoxic properties, often modulated by substituents and ring fusion patterns. Key findings from structurally related compounds include:

Compound Class Cell Lines Tested (IC50, µM) Activity Level Selectivity (Normal vs. Cancer Cells) Reference
Pyrrolo[3,2-d]isoxazole (e.g., compound 5) HCT-116, PC3, WI-38 Very strong (1–10 µM) High (lower toxicity on WI-38)
Isoxazole derivatives 11–14 HCT-116, PC3, WI-38 Very strong (1–10 µM) Moderate to high
Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles (e.g., compounds 24–25) HeLa, MCF-7, NCI-H460 Potent (comparable to cisplatin) Low to moderate
6-Hydroxycoumarin-linked isoxazoles PC-3, HCT-116, A-549 Moderate to strong Variable

Key Observations :

  • Pyrrolo[3,2-d]isoxazole derivatives demonstrate superior selectivity, suggesting that fused ring systems (like the [5,4-c]isoxazole scaffold) could optimize cancer cell targeting .

Enzyme Inhibition and Mechanism of Action

Substituents significantly influence interactions with enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST):

Compound Target Enzyme Inhibition Type Inhibitory Potency Structural Insight Reference
3-(4-Chlorophenyl)isoxazole GR Noncompetitive Strong Chlorophenyl enhances steric hindrance
3-(4-Bromophenyl)isoxazole GST Competitive Strong Bromine improves binding affinity
Isoxazole (unsubstituted) GR/GST Noncompetitive Weak Lacking substituents reduces potency

Implications for 3-(tert-Butyl)isoxazolo[5,4-c]isoxazole :

  • The tert-butyl group’s bulk may favor noncompetitive inhibition by binding to allosteric enzyme sites, similar to 3-(4-chlorophenyl)isoxazole .
  • Enhanced lipophilicity could improve tissue penetration but may reduce solubility, necessitating formulation adjustments .

Comparison with this compound :

  • The tert-butyl group may require specialized reagents (e.g., tert-butylating agents) or protective strategies during synthesis to avoid steric interference .

Physicochemical and Pharmacokinetic Properties

Structural analogs highlight the impact of substituents on drug-like properties:

Compound LogP (Predicted) Solubility Metabolic Stability Reference
5-(tert-Butyl)isoxazole-3-carboxylic acid ~2.5 Low Moderate
Methyl 5-(tert-butyl)isoxazole-3-carboxylate ~3.0 Very low High
3-Methylisoxazol-5-amine ~0.8 High Low

Insights :

  • The tert-butyl group increases LogP, favoring blood-brain barrier penetration but complicating aqueous solubility .
  • Ester derivatives (e.g., methyl carboxylates) may improve metabolic stability compared to carboxylic acids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(tert-Butyl)isoxazolo[5,4-c]isoxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions using tert-butyl-substituted precursors. For example, halogenated intermediates (e.g., bromomethyl-isoxazoles) can undergo nucleophilic substitution or cross-coupling reactions under palladium catalysis . Optimization of solvent polarity (e.g., THF/Et3_3N mixtures) and temperature (55–100°C) is critical to avoid side products like over-alkylated derivatives . Yield and purity are assessed via HPLC and 1^1H NMR, with recrystallization in ethanol improving crystallinity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound derivatives?

  • Methodological Answer : 1^1H NMR distinguishes tert-butyl groups via singlet peaks at ~1.3 ppm (9H), while isoxazole ring protons appear as doublets between 6.0–8.0 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns indicating stability of the isoxazole core. For example, loss of CO2_2 or tert-butyl groups is common in electron ionization (EI) modes .

Q. What are the preliminary biological screening methods for isoxazole derivatives like this compound?

  • Methodological Answer : In vitro assays such as enzyme inhibition (e.g., ATX inhibition via Amplex-Red fluorescence) and cytotoxicity profiling (MTT assay) are standard. Solubility in phosphate buffer (HT-Solubility assay) and metabolic stability (glutathione adduct screening) are prioritized to identify lead compounds .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Methodological Answer : Reaction path search algorithms (e.g., DFT-based transition state analysis) predict energy barriers for key steps like cyclization. Computational screening of solvents and catalysts reduces experimental trial-and-error. For instance, ICReDD’s integrated computational-experimental workflows shorten reaction development time by 30–50% .

Q. What strategies resolve contradictions in reported biological activities of tert-butyl isoxazole derivatives across studies?

  • Methodological Answer : Meta-analysis of structure-activity relationships (SAR) identifies confounding variables (e.g., substituent position, assay conditions). Orthogonal validation using SPR (surface plasmon resonance) or X-ray crystallography clarifies target binding mechanisms. For example, tert-butyl groups may enhance lipophilicity but reduce solubility, requiring trade-off optimization .

Q. How does factorial design improve the scalability of this compound synthesis?

  • Methodological Answer : Full factorial designs (e.g., 2k^k models) test variables like catalyst loading, temperature, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions, reducing reaction steps from 4 to 2 while maintaining >90% yield. Statistical validation via ANOVA ensures reproducibility .

Q. What are the challenges in characterizing reactive intermediates during isoxazole ring formation?

  • Methodological Answer : Time-resolved IR spectroscopy monitors transient species (e.g., nitrile oxides in [3+2] cycloadditions). Trapping experiments with diethyl acetylenedicarboxylate (DEAD) stabilize intermediates for NMR analysis. Computational modeling (e.g., AIMD simulations) complements experimental data to map reaction coordinates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.